Sodium 2-bromopentanoate Sodium 2-bromopentanoate
Brand Name: Vulcanchem
CAS No.: 93854-66-1
VCID: VC17099678
InChI: InChI=1S/C5H9BrO2.Na/c1-2-3-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C5H8BrNaO2
Molecular Weight: 203.01 g/mol

Sodium 2-bromopentanoate

CAS No.: 93854-66-1

Cat. No.: VC17099678

Molecular Formula: C5H8BrNaO2

Molecular Weight: 203.01 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-bromopentanoate - 93854-66-1

Specification

CAS No. 93854-66-1
Molecular Formula C5H8BrNaO2
Molecular Weight 203.01 g/mol
IUPAC Name sodium;2-bromopentanoate
Standard InChI InChI=1S/C5H9BrO2.Na/c1-2-3-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Standard InChI Key WGTCOMZSESVZQR-UHFFFAOYSA-M
Canonical SMILES CCCC(C(=O)[O-])Br.[Na+]

Introduction

Chemical Identification and Structural Properties

Sodium 2-bromopentanoate belongs to the class of saturated acyclic monocarboxylic acid salts with halogen substituents. Its structural identity is defined by the following attributes:

PropertyValueSource
CAS Registry Number93854-66-1
Molecular FormulaC5H8BrNaO2\text{C}_5\text{H}_8\text{BrNaO}_2
Molecular Weight203.01 g/mol
IUPAC NameSodium 2-bromopentanoate
SynonymsSodium 2-bromovalerate, Sodium α-bromovalerate
InChIKeyWGTCOMZSESVZQR-UHFFFAOYSA-M
Canonical SMILESCCCC(C(=O)[O-])Br.[Na+]

The compound’s structure features a five-carbon chain with a bromine atom at the second position and a carboxylate group neutralized by a sodium ion. This configuration confers moderate polarity, as indicated by a partition coefficient (LogP) of 0.2999 , suggesting limited lipid solubility. The presence of two hydrogen bond acceptors (carboxylate oxygen and bromine) contributes to its interactions in aqueous and organic matrices .

Synthesis and Manufacturing Processes

The synthesis of sodium 2-bromopentanoate typically involves the neutralization of 2-bromopentanoic acid with a strong base. Patent literature describing analogous compounds, such as sodium 2-bromopropionate, provides insight into potential methodologies .

Base-Mediated Neutralization

A common approach employs sodium methoxide (CH3ONa\text{CH}_3\text{ONa}) or sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) in anhydrous methanol. For example:

  • Methoxide Route: Methanolic sodium methoxide is added to a cooled solution of 2-bromopentanoic acid in methanol. The mixture is stirred at room temperature, followed by solvent evaporation under reduced pressure. The residual solid is ground and dried at 55–60°C in vacuo .

  • Carbonate Route: Sodium carbonate is gradually introduced to a methanolic solution of the acid. Additional methanol may be added to prevent premature crystallization. After stirring, the solvent is removed, and the product is dried similarly .

Process Optimization

Key variables influencing yield and purity include:

  • Temperature: Reactions conducted at 0–10°C minimize side reactions, such as esterification .

  • Base Selection: Alkoxides (e.g., sodium methoxide) are preferred over carbonates due to faster reaction kinetics .

  • Solvent Volume: Higher methanol concentrations (e.g., 10 M) enhance solubility and reaction homogeneity .

While these methods are well-established for propionate analogs , adaptations for pentanoate derivatives may require adjustments to stoichiometry and reaction time.

Physicochemical and Thermal Properties

Experimental data for sodium 2-bromopentanoate are sparse, but extrapolations from related compounds and theoretical calculations provide provisional insights:

PropertyValueSource
Boiling Point232.2°C at 760 mmHg
Flash Point94.2°C
DensityNot available
Melting PointNot available
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)Inference

The compound’s thermal stability is inferred from its flash point, which suggests compatibility with standard laboratory handling below 90°C . Its decomposition pathway likely involves cleavage of the C–Br bond at elevated temperatures, releasing bromine radicals.

Applications in Organic Synthesis

Sodium 2-bromopentanoate’s primary utility lies in its role as a carboxylate nucleophile or electrophilic alkylating agent. Patent US3959364A demonstrates the use of sodium 2-bromopropionate in Grignard reactions to synthesize arylpropionic acids . By analogy, sodium 2-bromopentanoate could facilitate:

Coupling Reactions

  • Grignard Reagents: Reaction with aryl magnesium halides to form 2-arylpentanoic acids, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

  • Cross-Coupling Catalysis: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct biaryl systems.

Pharmaceutical Intermediates

The pentanoate backbone is integral to prodrugs and lipid-modified therapeutics. For instance, brominated fatty acids are investigated for their antitumor and antimicrobial properties .

AspectDetailSource
Tariffs (MFN)5.5%
VAT17.0%
Tax Rebate9.0%
SupervisionInspection certificates for import/export

Safety Notes:

  • Corrosivity: Likely corrosive to metals due to bromide ion release .

  • Toxicity: No acute toxicity data are available; handle using standard personal protective equipment (PPE) .

  • Storage: Store in airtight containers under inert gas to prevent moisture absorption and oxidation.

ParameterValueSource
Purity≥96%
PackagingMilligram to kilogram scales
StabilityStable under recommended storage conditions

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